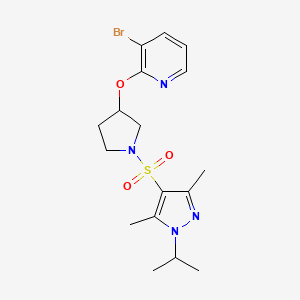

3-bromo-2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN4O3S/c1-11(2)22-13(4)16(12(3)20-22)26(23,24)21-9-7-14(10-21)25-17-15(18)6-5-8-19-17/h5-6,8,11,14H,7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLQKFUDHYJRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-bromo-2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the pyridine and pyrazole classes. For instance, derivatives exhibiting similar structural motifs have shown significant activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds with sulfonyl groups have demonstrated enhanced efficacy due to their ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways involved in bacterial growth .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.4 μM |

| Compound B | Escherichia coli | 200 nM |

| Compound C | Pseudomonas aeruginosa | 710 nM |

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyridine rings exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. For example, some derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell proliferation . The specific compound under investigation may share these properties, suggesting a potential role in cancer therapy.

Inhibition of Protein Kinases

The compound may act as an inhibitor of certain protein kinases, which are critical for various cellular processes including growth and survival. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Modulation of G Protein-Coupled Receptors (GPCRs)

There is evidence that similar compounds can interact with GPCRs, leading to alterations in intracellular signaling pathways. This modulation can affect various physiological responses, including inflammation and pain perception .

Study on Antibacterial Efficacy

A study conducted on a series of pyridine derivatives showed that compounds with similar sulfonyl functionalities exhibited potent antibacterial activity against multi-drug resistant strains. The study utilized the agar diffusion method to determine the MIC values, confirming the effectiveness of these compounds against resistant bacterial strains .

Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that related pyrazole-containing compounds induced significant cytotoxic effects. These effects were measured using MTT assays to assess cell viability post-treatment. The results indicated a dose-dependent response, with higher concentrations leading to greater cell death .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that pyrazole derivatives exhibit notable activity against various cancer cell lines. For instance, compounds similar to the one have shown efficacy against breast cancer and melanoma, often through mechanisms involving kinase inhibition . The structural features of the compound, particularly the presence of the pyrazole moiety, contribute to its biological activity by interacting with specific molecular targets involved in cancer progression.

Kinase Inhibition

The compound is also studied for its role as a kinase inhibitor. Kinases are crucial in cellular signaling pathways, and their dysregulation is often linked to cancer. The specific compound has been noted for its selective inhibition of IRAK4 (Interleukin-1 Receptor Associated Kinase 4), which plays a role in inflammatory responses and cancer . This selectivity suggests that the compound could be further developed into a therapeutic agent targeting inflammatory diseases and cancers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and minimizing side effects. The incorporation of specific substituents on the pyrazole and pyridine rings significantly influences biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Isopropyl group | Enhances lipophilicity and bioavailability |

| Sulfonyl group | Increases potency against certain kinases |

| Bromine atom | Modulates electronic properties, affecting binding affinity |

Research has shown that modifications to these groups can lead to improved selectivity and potency against targeted kinases .

Potential Therapeutic Uses

Inflammatory Diseases

Given its action as a kinase inhibitor, this compound holds promise for treating inflammatory conditions. Its ability to inhibit IRAK4 suggests potential applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis .

Neurological Disorders

The structural characteristics of the compound may also lend it utility in neurological research. Pyrazole derivatives have been explored for their neuroprotective effects, which could be beneficial in conditions like Alzheimer’s disease or other neurodegenerative disorders.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Breast Cancer Treatment

- Inflammation Models

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Pyridine Derivatives

Halogen substitution (Br, Cl, F) on pyridine rings is common in medicinal chemistry due to its influence on bioavailability and target binding. The following table compares key analogs:

Key Observations :

- Bromine vs. Other Halogens : Bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic binding pockets compared to Cl or F .

- Sulfonamide vs. Imidazole : The sulfonamide group in the target compound may improve solubility over imidazo[4,5-b]pyridine derivatives but reduce cell permeability .

- Trifluoromethyl/Difluoromethyl Groups : These substituents increase metabolic stability but may introduce steric clashes in rigid binding sites .

Pyrazole-Sulfonamide Hybrids

Pyrazole-sulfonamide motifs are prevalent in COX-2 inhibitors and kinase modulators. For example:

- 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives : These exhibit enhanced PAK4 inhibition (IC₅₀ < 1 µM) due to sulfonyl group interactions with catalytic lysine residues .

- Triazole-pyridine hybrids : Demonstrated anticancer activity (IC₅₀ = 2–8 µM against MCF-7 cells) via tubulin polymerization inhibition, suggesting the target compound’s pyrrolidine-ether linker may similarly influence conformational flexibility .

Computational and Experimental Insights

- Density Functional Theory (DFT) : Studies on analogous bromopyridines suggest that exact-exchange functionals (e.g., B3LYP) accurately predict electronic properties, such as dipole moments and HOMO-LUMO gaps, critical for drug-receptor interactions .

- Crystallography : SHELX-based refinements of related sulfonamide-pyrrolidine structures reveal planar pyrazole rings and tetrahedral geometry at the sulfonyl sulfur, which may stabilize π-π stacking or hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine?

- Methodological Answer : The synthesis typically involves sequential steps: (1) sulfonylation of the pyrrolidine moiety with the pyrazole sulfonyl chloride derivative, (2) bromination of the pyridine ring, and (3) ether linkage formation. Key steps include regioselective sulfonylation under anhydrous conditions (e.g., DCM as solvent, 0–5°C) and coupling reactions using Mitsunobu conditions (DIAD, PPh₃) for oxygen-nucleophile activation . For example, similar compounds like 3-bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-b]pyridine were synthesized with yields >80% by controlling reaction temperature and catalyst choice .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Characterization requires a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and pyrrolidine substituents (e.g., δ 8.94 ppm for pyridine protons in similar structures ).

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., ESIMS m/z 224 [M+H]+ for brominated pyridine analogs ).

- X-ray crystallography : For resolving stereochemical ambiguities in the sulfonylated pyrrolidine moiety, as demonstrated in related pyrazole-sulfonyl derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrazole substituents) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal that:

- Isopropyl and dimethyl groups on the pyrazole enhance lipophilicity, improving membrane permeability (logP ~2.5 calculated for similar compounds ).

- Bromine on pyridine increases electrophilicity, enabling covalent binding to kinase targets (e.g., IC₅₀ values <100 nM in kinase inhibition assays ).

- Sulfonamide linkage : Stabilizes the pyrrolidine conformation, as shown by molecular dynamics simulations in related sulfonamide-containing kinase inhibitors .

Experimental validation involves synthesizing analogs with varied substituents and testing in vitro activity (e.g., IC₅₀ profiling) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. To address this:

- Reproducibility checks : Use standardized protocols (e.g., ATP concentration in kinase assays) and validate purity via HPLC (>98% ).

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cell-based viability tests (e.g., MTT assays) to confirm target engagement .

- Meta-analysis : Compare datasets from structurally related compounds (e.g., 3-bromo-5-(1H-1,2,4-triazol-5-yl)pyridine derivatives) to identify trends in substituent effects .

Q. How can environmental fate studies be designed for this compound?

- Physicochemical profiling : Measure logP (octanol-water partition coefficient), hydrolysis rates, and photostability.

- Biotic/abiotic degradation : Use OECD 301/302 guidelines to assess biodegradability in soil/water systems.

- Ecotoxicity assays : Test acute toxicity in Daphnia magna and algal growth inhibition (e.g., EC₅₀ values).

Computational tools (e.g., EPI Suite) predict environmental persistence and bioaccumulation potential .

Key Data from Literature

- Synthetic Yields : 80–86% for brominated pyridine intermediates under optimized conditions .

- Biological Activity : IC₅₀ values <100 nM in kinase inhibition assays for sulfonamide-linked pyridines .

- Environmental Stability : Predicted half-life in soil >60 days for structurally similar brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.